
2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Descripción general
Descripción
“2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide” is a chemical compound that belongs to the class of quinoxalines . Quinoxalines are nitrogen-containing heterocyclic derivatives known for their broad spectrum of biological and pharmaceutical applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-aryl-2-[(2R)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide have been synthesized by the condensation of substituted anilines with 3a,4-dihydrofuro[2,3-b]quinoxalin-2(3H)-one .
Aplicaciones Científicas De Investigación
Anticancer Activity
Quinoxaline derivatives, including 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, have been found to exhibit a variety of biological activities, including anticancer properties . They have been studied for their potential in treating various types of cancer .
Antidiabetic Properties
Research has shown that quinoxaline derivatives can have antidiabetic properties . This makes 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide a potential candidate for further research in the treatment of diabetes .
Antimicrobial Activity
Quinoxaline derivatives have been found to possess antimicrobial properties . This suggests that 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide could be used in the development of new antimicrobial agents .
Anti-inflammatory Properties
Quinoxaline derivatives, including 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, have been found to have anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
Antimalarial Activity
Quinoxaline derivatives have been found to have antimalarial properties . This suggests that 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide could be used in the development of new antimalarial drugs .
Use in Agriculture
Quinoxaline derivatives are used as fungicides, insecticides, and herbicides . This suggests that 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide could have potential applications in agriculture .
Synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines
2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can be used in the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines . These compounds have multiple therapeutic and pharmacological activities .
Research and Development of New Derivatives
The numerous applications of quinoxalines have prompted researchers to develop efficient methods to synthesize new derivatives likely to present interesting activities . This includes 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide .
Propiedades
IUPAC Name |
2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-9(14)5-8-10(15)13-7-4-2-1-3-6(7)12-8/h1-4,8,12H,5H2,(H2,11,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFQUAMGHIDFOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



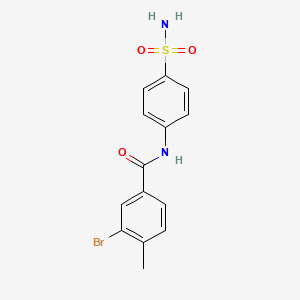
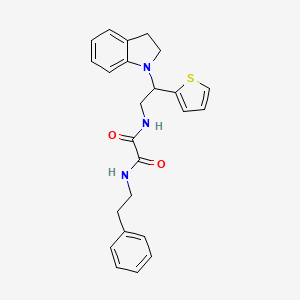
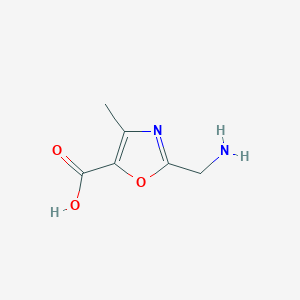

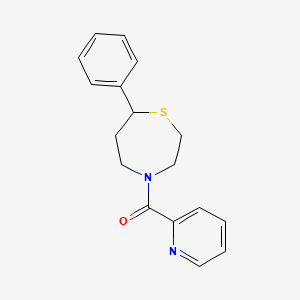
![1-(2-Methylpropyl)-2-[(4-methylsulfonylphenoxy)methyl]aziridine](/img/structure/B2377821.png)

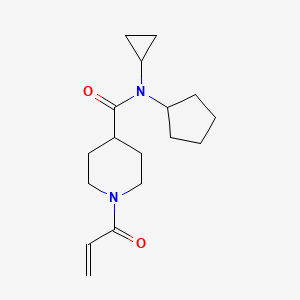
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2377829.png)
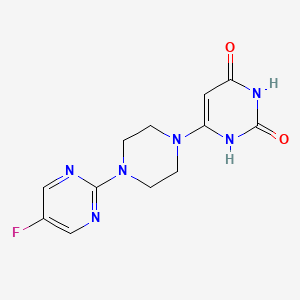
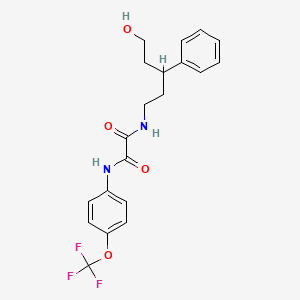

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2377833.png)